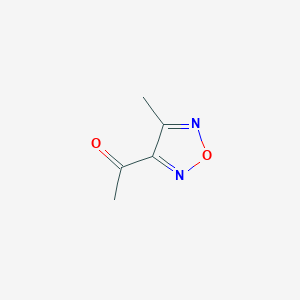![molecular formula C13H8N4O4S2 B061433 6-(2-Oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide CAS No. 183999-59-9](/img/structure/B61433.png)
6-(2-Oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an imidazo-thiadiazole core, which is known for its biological activity, and a benzopyran moiety, which is often associated with antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction might start with the formation of the imidazo-thiadiazole core through the cyclization of a thiadiazole derivative with an imidazole precursor
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be employed to introduce hydrogen atoms into the molecule, which may affect its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups, leading to derivatives with potentially different properties.
Scientific Research Applications
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antioxidant and antimicrobial effects.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism by which Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often relate to oxidative stress, microbial inhibition, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo(2,1-b)-1,3,4-thiadiazole derivatives: These compounds share the imidazo-thiadiazole core and exhibit similar biological activities.
Benzopyran derivatives: Compounds with the benzopyran moiety are known for their antioxidant properties and are used in various therapeutic applications.
Uniqueness
What sets Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- apart is the combination of the imidazo-thiadiazole core with the benzopyran moiety, which may result in unique synergistic effects. This combination can enhance the compound’s biological activity and broaden its range of applications compared to similar compounds that contain only one of these structural features.
Properties
CAS No. |
183999-59-9 |
|---|---|
Molecular Formula |
C13H8N4O4S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-(2-oxochromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C13H8N4O4S2/c14-23(19,20)13-16-17-6-9(15-12(17)22-13)8-5-7-3-1-2-4-10(7)21-11(8)18/h1-6H,(H2,14,19,20) |
InChI Key |
SXWVOIKIEIZZDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
| 183999-59-9 | |
Synonyms |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyr an-3-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)







![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)


![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
![1-[(4-CHLOROPHENYL)METHYL]-1H-INDOLE-4-CARBOXALDEHYDE](/img/structure/B61381.png)

